molecular formula C18H18F2N4O2 B6454949 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-75-4

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454949
CAS No.: 2549017-75-4
M. Wt: 360.4 g/mol
InChI Key: YIJQDGAPBRZZHF-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549017-75-4) is a high-purity chemical compound with the molecular formula C18H18F2N4O2 and a molecular weight of 360.36 g/mol. This complex small molecule features an imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its significant role in targeted cancer therapies . The compound's structure includes a tert-butyl group and a carboxamide linkage to a 3-(difluoromethoxy)phenyl substituent, contributing to its specific physicochemical properties, including a calculated density of 1.31±0.1 g/cm³ and a pKa of 10.60±0.70 . The imidazo[1,2-b]pyridazine scaffold is recognized for its application in developing kinase inhibitors, as evidenced by recent research on novel imidazo[1,2-b]pyridazine macrocyclic derivatives that function as potent Anaplastic Lymphoma Kinase (ALK) inhibitors capable of combating multiple drug-resistant mutants . Furthermore, related chemical frameworks based on the imidazo[1,2-b]pyridazine structure have demonstrated highly promising activity against Mycobacterium tuberculosis , highlighting the scaffold's broader potential in infectious disease research . The presence of the difluoromethoxy group is a strategically important motif that can enhance metabolic stability and membrane permeability, making it a valuable functional group in modern drug discovery efforts. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers can access this compound in various quantities from commercial suppliers .

Properties

IUPAC Name

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)8-7-13(23-24)16(25)21-11-5-4-6-12(9-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQDGAPBRZZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis

Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture (4:1) at 60°C for 6 hours. The acid is isolated in 85–90% yield after neutralization with hydrochloric acid.

Amide Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3-(difluoromethoxy)aniline in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, yielding the target carboxamide in 70–75% purity. Alternatively, coupling reagents such as HATU or EDCI facilitate the reaction in dimethylformamide (DMF) at room temperature, achieving higher yields (80–85%).

Optimization and Challenges

Regioselectivity in Bromination

Bromination at position 3 of the imidazo[1,2-b]pyridazine core is critical for subsequent functionalization. Using NBS and 2,2'-azobisisobutyronitrile (AIBN) in chloroform under reflux for 2 hours achieves 75% yield. Conversely, bromine in acetic acid at 0°C results in lower yields (36%) due to over-bromination.

Solvent and Temperature Effects

Reaction solvents significantly impact yields. Chloroform and ethyl acetate are preferred for bromination and alkylation, respectively. Microwave-assisted reactions reduce processing times; for example, amide coupling at 120°C for 30 minutes in toluene/methanol (3:1) improves yields by 15–20% compared to conventional heating.

Comparative Data on Key Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Core BrominationNBS, AIBN, CHCl₃, reflux, 2h7595
tert-Butyl AdditionPd(PPh₃)₄, tert-butylboronic acid, THF, 80°C7098
Ester HydrolysisLiOH, THF/H₂O, 60°C, 6h9099
Amide CouplingHATU, DMF, rt, 12h8597

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related imidazo[1,2-b]pyridazine derivatives:

Compound Name Substituents (Core Modifications) Molecular Weight Target Activity (IC₅₀) Therapeutic Application/Research Focus
Target Compound 2-tert-butyl, 6-(3-difluoromethoxy-phenyl)carboxamide ~400 (estimated) Not reported Potential kinase inhibitor (inferred)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) 6-phenoxy, 3-(trifluoromethyl)benzamide 469.4 (calculated) VEGFR2: 7.1 nM
PDGFRβ: 15 nM
VEGFR2/PDGFRβ inhibitor (anti-angiogenic)
Ponatinib 3-ethynyl-imidazo[1,2-b]pyridazine, 4-methylbenzamide 569.02 Pan-kinase inhibition CML, ALL treatment (FDA-approved)
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl, 6-(3,4-dimethylphenyl)carboxamide 306.4 Not reported Research compound (structural optimization)
Compound 23 5-methoxypyrazine carboxamide, 8-amino-3-cyano 421.1 Not reported Kinase hinge binder (synthetic intermediate)

Key Structural and Functional Insights:

Substituent Position and Kinase Affinity Meta-substitution: The target compound’s 3-(difluoromethoxy)phenyl group aligns with SAR studies showing that meta-substituted phenyl rings (e.g., 6b’s 3-trifluoromethylbenzamide) enhance VEGFR2 binding . Difluoromethoxy may reduce metabolic instability compared to trifluoromethyl while retaining electron-withdrawing effects .

Comparison with Clinical Benchmark (Ponatinib)
Ponatinib’s 3-ethynyl linkage and piperazine moiety contribute to its broad kinase inhibition and oral bioavailability, whereas the target compound’s simpler carboxamide and tert-butyl groups may limit its spectrum but improve specificity for VEGFR2-like targets .

unreported for the target) . The cyclopropyl group in reduces molecular weight but may compromise binding affinity due to reduced bulk.

Research Findings and Implications

VEGFR2 Inhibition Trends
Imidazo[1,2-b]pyridazine derivatives with meta-substituted phenyl carboxamides (e.g., 6b) consistently show sub-10 nM IC₅₀ values for VEGFR2, suggesting the target compound’s difluoromethoxy variant warrants empirical testing .

Selectivity Challenges
Compound 6b’s PDGFRβ inhibition (IC₅₀ = 15 nM) highlights cross-reactivity risks in this scaffold. The target’s tert-butyl group may mitigate this by sterically blocking PDGFRβ’s active site .

Synthetic Feasibility and demonstrate scalable routes for imidazo[1,2-b]pyridazine carboxamides via TFA-mediated deprotection and crystallization, suggesting the target compound can be synthesized with similar yields (~90%) .

Biological Activity

The compound 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H19F2N3O
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 2549062-68-0

The compound features a tert-butyl group that enhances lipophilicity, and a difluoromethoxy substituent that may influence its interaction with biological targets. The imidazo[1,2-b]pyridazine core is known for its presence in various kinase inhibitors, suggesting potential therapeutic applications in oncology and other areas.

PropertyValue
Molecular FormulaC18H19F2N3O
Molecular Weight345.36 g/mol
CAS Number2549062-68-0

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[1,2-b]pyridazines. For instance, compounds within this class have shown inhibitory effects against various kinases involved in cancer progression, including BRAF(V600E) and EGFR. The specific compound may exhibit similar inhibitory activities due to its structural features.

Case Study: Inhibitory Effects on Cancer Cell Lines

In a study examining the efficacy of related imidazo[1,2-b]pyridazines against breast cancer cell lines (MCF-7 and MDA-MB-231), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicating potent activity, particularly when combined with standard chemotherapeutics like doxorubicin. This suggests a synergistic effect that could enhance treatment outcomes for resistant cancer types .

Anti-inflammatory and Antimicrobial Properties

Compounds with the imidazo[1,2-b]pyridazine scaffold have also been explored for their anti-inflammatory and antimicrobial properties. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation and microbial resistance.

Research Findings

  • Anti-inflammatory Activity : Studies indicate that derivatives of imidazo[1,2-b]pyridazines can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the core structure or substituents can significantly impact potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like difluoromethoxy) enhances binding affinity to target proteins.
  • Core Modifications : Alterations to the imidazo[1,2-b]pyridazine core can lead to variations in biological activity profiles, necessitating further investigation into optimal configurations.

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Elevated temperatures (80–120°C) are often required for cyclization steps but must be optimized to avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethyl acetate/hexane mixtures improve crystallization .
  • Catalysts : Palladium or copper catalysts may accelerate coupling reactions, though residual metal contamination must be addressed via chelating agents .

Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and purity (e.g., tert-butyl protons at δ 1.3–1.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 421.1–436.0) .
  • HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question
Methodology :

  • Substituent Variation : Synthesize analogs with modified tert-butyl, difluoromethoxy, or aryl groups to evaluate steric/electronic effects on target binding .
  • Biological Assays : Test kinase inhibition (e.g., IC50_{50} values) or antimicrobial activity against reference strains .
  • Computational Docking : Use software like AutoDock to predict binding modes to kinases (e.g., EGFR, VEGFR) and guide structural modifications .

Example : Replacing the difluoromethoxy group with a methoxy or trifluoromethyl group alters hydrophobicity and hydrogen-bonding capacity, impacting target affinity .

How should researchers address contradictions in reported bioactivity data for this compound?

Advanced Research Question
Resolution Strategies :

  • Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation time) to rule out variability .
  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
  • Analytical Reanalysis : Verify compound purity via LC-MS; impurities >5% can skew bioactivity results .

Case Study : Discrepancies in antiplasmodial activity (e.g., EC50_{50} values) were resolved by identifying residual solvents in early synthetic batches .

What computational methods are effective for predicting binding affinities and metabolic stability?

Advanced Research Question
Approaches :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and solubility (LogP ~3.5) .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals to assess reactivity toward metabolic oxidation .

What are key structural analogs of this compound, and how do their bioactivities compare?

Basic Research Question

Analog Modifications Bioactivity Reference
N-(3-fluorophenyl) derivativeDifluoromethoxy → FluorophenylEnhanced kinase inhibition (IC50_{50} = 12 nM vs. 28 nM)
Pyridine-core variantPyridazine → PyridineReduced antimicrobial activity (MIC >50 µM vs. 5 µM)
Methoxy-substitutedtert-Butyl → MethoxyImproved solubility but lower target affinity

How can reaction conditions be optimized to minimize impurities during large-scale synthesis?

Advanced Research Question
Optimization Steps :

  • Catalyst Screening : Test Pd/C, Ni, or ligand-free conditions to reduce metal leaching .
  • Purification : Use gradient column chromatography (DCM/MeOH 95:5 to 85:15) or recrystallization in ethyl acetate/hexane .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

What are the challenges in achieving aqueous solubility, and what formulation strategies can mitigate this?

Advanced Research Question
Challenges : High hydrophobicity (LogP >4) limits solubility.
Solutions :

  • Co-solvents : Use cyclodextrins or PEG-based formulations to enhance dissolution .
  • Salt Formation : Convert to hydrochloride or mesylate salts for improved bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for in vivo activation .

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